5-Benzyloxy-2-chlorobenzylamine
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Overview
Description
5-Benzyloxy-2-chlorobenzylamine is an organic compound characterized by a benzylamine structure with a benzyloxy group and a chlorine atom on the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Benzylamine Derivatives: The compound can be synthesized by reacting 2-chlorobenzylamine with benzyl chloride under nucleophilic substitution conditions.
Benzyl Ether Formation: Another method involves the reaction of 2-chlorobenzylamine with benzyl alcohol in the presence of a strong acid catalyst to form the benzyl ether derivative.
Industrial Production Methods: Industrial production typically involves large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding benzyloxy-2-chlorobenzaldehyde.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and manganese dioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Strong nucleophiles like sodium hydride (NaH) and various alkyl halides are employed.
Major Products Formed:
Oxidation: Benzyloxy-2-chlorobenzaldehyde
Reduction: Various amine derivatives
Substitution: Substituted benzylamines
Scientific Research Applications
Chemistry: 5-Benzyloxy-2-chlorobenzylamine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in various organic synthesis pathways.
Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors and enzymes.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs targeting specific diseases.
Industry: Its applications extend to the chemical industry, where it is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 5-Benzyloxy-2-chlorobenzylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the context of its use, whether in biological systems or industrial processes.
Comparison with Similar Compounds
5-Bromo-2-chlorobenzylamine: Similar structure but with a bromine atom instead of a benzyloxy group.
2-Benzyloxy-5-chlorophenylboronic Acid: Contains a boronic acid group instead of the amine group.
This comprehensive overview highlights the significance of 5-Benzyloxy-2-chlorobenzylamine in various fields, from scientific research to industrial applications. Its unique chemical properties and versatility make it a valuable compound in organic chemistry and beyond.
Properties
IUPAC Name |
(2-chloro-5-phenylmethoxyphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c15-14-7-6-13(8-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8H,9-10,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXJMCXVFDIGMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)Cl)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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